molecular formula C20H23N3O4S B2634539 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 899976-47-7

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2634539
CAS No.: 899976-47-7
M. Wt: 401.48
InChI Key: APQFQPJUERZKLP-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a thiazinan ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The phenyl groups are then introduced through further reactions involving aromatic compounds and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinan ring and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
  • N-[3-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-phenyl]-N-methyl-toluene-4-sulfonamide
  • benzyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to its specific combination of the thiazinan ring and phenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-4-6-16(7-5-15)14-21-19(24)20(25)22-17-8-10-18(11-9-17)23-12-2-3-13-28(23,26)27/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFQPJUERZKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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